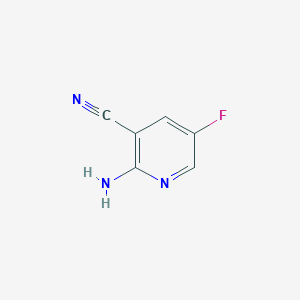

2-Amino-5-fluoronicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSANSFLBDJIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583125 | |

| Record name | 2-Amino-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801303-22-0 | |

| Record name | 2-Amino-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-fluoronicotinonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, potential biological activities, and relevant experimental protocols.

Core Compound Identity and Properties

This compound, with the CAS number 801303-22-0 , is a fluorinated derivative of the aminonicotinonitrile scaffold.[1][2] The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 801303-22-0 | [1][2] |

| Molecular Formula | C₆H₄FN₃ | [1][2] |

| Molecular Weight | 137.12 g/mol | [1] |

| Appearance | White powder/solid | [2] |

| Purity | ≥95% | [1] |

| Melting Point | Data not available | [6][7] |

| Boiling Point | Data not available | [6][7] |

| Storage | Store at room temperature in a dark, inert atmosphere |

Potential Biological Activity and Therapeutic Relevance

Recent studies on 2-aminonicotinonitrile derivatives have highlighted their potential as novel modulators of cellular processes, particularly autophagy.[8][9] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.

Research has shown that certain 2-aminonicotinonitrile derivatives can act as autophagy enhancers, leading to antiproliferative effects in cancer cell lines.[8][9] The structure-activity relationship (SAR) of these derivatives suggests that substitutions at various positions on the pyridine ring can modulate their autophagy-inducing activity.[8][9] Specifically, substituents at the C-4 and C-6 positions have been shown to enhance this activity, while modifications at the C-5 position, where the fluorine atom resides in the title compound, may have different effects.[8][9] The most promising compounds from these studies demonstrated the ability to induce cell apoptosis and arrest the cell cycle in cancer cells.[8][9]

The fluorination of pyridines is a common strategy in medicinal chemistry to improve drug-like properties.[3][5] Therefore, this compound represents a valuable scaffold for the development of novel therapeutics, potentially targeting pathways involved in cancer and other diseases where autophagy modulation is beneficial.

Experimental Protocols

Synthesis

A plausible synthetic route could involve the fluorination of a suitable pyridine precursor followed by the introduction of the amino and nitrile functionalities. Key reaction steps may include:

-

Halogen Exchange Fluorination: A common method for introducing fluorine onto an aromatic ring is through a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, using a fluoride salt.

-

Cyanation: The introduction of the nitrile group can often be achieved via a cyanation reaction, for example, using a cyanide salt and a palladium catalyst.

-

Amination: The amino group can be introduced through various methods, including amination of a suitable precursor.

A general workflow for a potential synthesis is depicted below.

Purification

The purification of the crude product would typically be achieved using standard laboratory techniques.

-

Column Chromatography: This is a common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would likely be effective in isolating the desired product from reaction byproducts and unreacted starting materials.[8]

-

Recrystallization: If the product is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be an effective purification method.[8]

Analysis and Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic methods.

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates would be used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support the structural assignment.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the amino (N-H) and nitrile (C≡N) groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic or trifluoroacetic acid is a common starting point for the analysis of such polar aromatic compounds.

Signaling Pathway and Mechanism of Action

Based on studies of related 2-aminonicotinonitrile derivatives, a potential mechanism of action for this compound could involve the induction of autophagy.[8][9] The diagram below illustrates a simplified, hypothetical signaling pathway for how these compounds might exert their effects.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully elucidate its properties, biological activity, and therapeutic potential.

References

- 1. Synthonix, Inc > 801303-22-0 | this compound [synthonix.com]

- 2. This compound, CasNo.801303-22-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. combi-blocks.com [combi-blocks.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 12. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-5-fluoronicotinonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from closely related structural analogs to provide a broader context for its potential characteristics and handling.

Core Physicochemical Properties

| Property | Value for this compound | Analogous Compound Data |

| Chemical Structure |  | 2-Amino-5-fluoropyridine:  2,6-Dichloro-5-fluoronicotinonitrile: 2,6-Dichloro-5-fluoronicotinonitrile: |

| CAS Number | 801303-22-0[1][2] | 2-Amino-5-fluoropyridine: 21717-96-4[3]2,6-Dichloro-5-fluoronicotinonitrile: 82671-02-1[4] |

| Molecular Formula | C₆H₄FN₃[1][2] | 2-Amino-5-fluoropyridine: C₅H₅FN₂[3]2,6-Dichloro-5-fluoronicotinonitrile: C₆HCl₂FN₂ |

| Molecular Weight | 137.12 g/mol [2] | 2-Amino-5-fluoropyridine: 112.11 g/mol 2,6-Dichloro-5-fluoronicotinonitrile: 190.99 g/mol |

| Appearance | White powder[1] | 2-Amino-5-fluoropyridine: White to Yellow to Orange powder to crystal2,6-Dichloro-5-fluoronicotinonitrile: White powder[4] |

| Melting Point | Data not available | 2-Amino-5-fluoropyridine: 95.0 to 99.0 °C2,6-Dichloro-5-fluoronicotinonitrile: 89 °C – 91 °C[4] |

| Boiling Point | Data not available | 2-Amino-5-fluoropyridine: Data not available |

| Solubility | Data not available | 2-Amino-5-fluoropyridine: Soluble in Methanol |

| pKa | Data not available (Predicted values can be estimated using computational models)[5][6][7] | Data not available |

| logP | Data not available (Predicted values can be estimated using computational models)[5][6][7] | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in readily available literature. However, established methodologies for structurally similar compounds can be adapted.

Synthesis of a Structural Analog: 2-Amino-5-fluoropyridine

A representative synthesis for a closely related compound, 2-amino-5-fluoropyridine, involves a multi-step process starting from 2-aminopyridine. This process includes nitrification, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and subsequent hydrolysis of the acetyl group.

Materials:

-

2-aminopyridine

-

Nitrating agent (e.g., nitric acid/sulfuric acid)

-

Acetylating agent (e.g., acetic anhydride)

-

Reducing agent (e.g., iron in acetic acid)

-

Sodium nitrite

-

Fluoroboric acid (for Schiemann reaction)

-

Hydrochloric acid (for hydrolysis)

-

Appropriate solvents (e.g., ethanol, water)

Procedure Outline:

-

Nitrification: 2-aminopyridine is nitrated to introduce a nitro group onto the pyridine ring.

-

Amino Acetylation: The amino group is protected by acetylation.

-

Nitro Group Reduction: The nitro group is reduced to an amino group.

-

Diazotization: The newly formed amino group is converted to a diazonium salt.

-

Schiemann Reaction: The diazonium salt is thermally decomposed in the presence of a fluoride source (from fluoroboric acid) to introduce the fluorine atom.

-

Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-fluoropyridine.

This is a generalized procedure based on established chemical transformations for pyridine derivatives.

Analytical Characterization

The characterization of this compound would typically involve a combination of chromatographic and spectroscopic methods to confirm its identity and purity.

1. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Column: A reverse-phase C18 column is commonly used for aromatic compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the compound.

-

¹H NMR: Provides information about the number and environment of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample.

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular formula and provide structural information.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of a fine chemical intermediate like this compound.

Caption: General experimental workflow for synthesis and characterization.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific biological activities or the signaling pathways in which this compound may be involved. As a fluorinated heterocyclic compound, it shares structural motifs with molecules known to have biological activity. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable modification in drug design.[8] Further research is required to explore the pharmacological potential of this compound.

References

- 1. This compound, CasNo.801303-22-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. Synthonix, Inc > 801303-22-0 | this compound [synthonix.com]

- 3. 2-Amino-5-fluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. ossila.com [ossila.com]

- 5. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 6. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Structural Elucidation and Characterization of 2-Amino-5-fluoronicotinonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoronicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for synthesizing novel therapeutic agents. The presence of an amino group, a nitrile functionality, and a fluorine atom on the pyridine ring offers multiple points for chemical modification, making it a versatile building block. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the analytical techniques and experimental protocols required for its unambiguous identification and quality control.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₆H₄FN₃ |

| Molecular Weight | 137.12 g/mol |

| CAS Number | 801303-22-0 |

| Physical Form | Solid |

| InChI Key | KWSANSFLBDJIKU-UHFFFAOYSA-N |

Structural Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques. The logical workflow for its characterization is outlined below.

Caption: Logical workflow for the synthesis, purification, and structural characterization of this compound.

Spectroscopic Characterization

Due to the limited availability of specific experimental data for this compound in the public domain, the following sections outline the expected spectroscopic characteristics based on the analysis of analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~5.0 | br s | 2H | -NH₂ |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet. The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) / ppm | Assignment |

| ~160 (d) | C-5 (¹JC-F) |

| ~158 | C-2 |

| ~145 (d) | C-6 (³JC-F) |

| ~120 (d) | C-4 (²JC-F) |

| ~117 | -CN |

| ~95 | C-3 |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other carbons may also show smaller couplings to fluorine.

Expected ¹⁹F NMR Data (in CDCl₃)

A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be dependent on the reference standard used but is anticipated to be in the typical range for an aryl fluoride.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 2230 - 2210 | Strong | C≡N stretching |

| 1640 - 1600 | Medium | N-H bending |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1250 - 1150 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 137 | [M]⁺˙ (Molecular ion) |

| 110 | [M - HCN]⁺˙ |

Note: The fragmentation pattern can provide valuable structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized procedures for the key analytical techniques.

Synthesis and Purification

A potential synthetic route to this compound could involve the amination of a corresponding 2-chloro or 2-bromo-5-fluoronicotinonitrile precursor. Synthesis of the related compound 2-amino-5-fluoropyridine has been reported via a multi-step process starting from 2-aminopyridine.[4][5]

General Purification Protocol:

-

The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

The purity of the compound is assessed by Thin Layer Chromatography (TLC) and melting point determination.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ 0.00 ppm).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for each nucleus. For ¹³C NMR, proton-decoupled spectra are typically obtained.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain further structural information.

X-ray Crystallography

Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

Crystallography Workflow

Caption: Key steps involved in the determination of a molecular structure by single-crystal X-ray diffraction.

Conclusion

The structural elucidation and characterization of this compound require a multi-technique analytical approach. While specific experimental data is not widely published, this guide provides the foundational knowledge and expected analytical outcomes based on the known structure and data from analogous compounds. The detailed protocols and workflows presented herein serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.

References

Spectroscopic Profile of 2-Amino-5-fluoronicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-5-fluoronicotinonitrile (CAS No. 801303-22-0). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, which are essential for the characterization of such compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural features. Accurate spectroscopic characterization is fundamental for confirming the identity, purity, and structure of this compound in research and development settings. This guide serves as a practical resource for scientists working with this compound and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of structurally related compounds, such as aminopyridines, fluorinated aromatic systems, and aromatic nitriles.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | d | 1H | H-6 |

| ~7.6 - 7.8 | d | 1H | H-4 |

| ~6.5 - 6.8 | s (broad) | 2H | -NH₂ |

Note: The chemical shifts are approximate. The coupling constants (J) for the aromatic protons are expected to be in the range of 2-4 Hz for meta-coupling and 8-10 Hz for ortho-coupling, where applicable. The fluorine atom will also induce coupling with the neighboring protons.

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 (d) | C-5 (¹JC-F) |

| ~155 - 159 | C-2 |

| ~145 - 149 (d) | C-6 (³JC-F) |

| ~130 - 134 (d) | C-4 (²JC-F) |

| ~118 - 122 | C≡N |

| ~95 - 100 | C-3 |

Note: The chemical shifts are approximate. The carbon attached to the fluorine atom (C-5) will appear as a doublet with a large coupling constant (¹JC-F). Other nearby carbons will also exhibit smaller C-F couplings.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 2230 - 2210 | Strong | C≡N stretching |

| 1640 - 1600 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1250 - 1150 | Strong | C-F stretching |

| 1200 - 1000 | Medium | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Impact (EI)

| m/z | Relative Intensity (%) | Assignment |

| 137 | ~100 | [M]⁺ (Molecular Ion) |

| 110 | Variable | [M - HCN]⁺ |

| 83 | Variable | [M - HCN - HCN]⁺ or other fragments |

Note: The molecular ion peak is expected to be prominent. Fragmentation patterns in EI-MS can be complex and may involve the loss of small neutral molecules like HCN.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

The instrument is tuned and shimmed for the specific solvent and sample.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

The acquired data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Lower the ATR press to ensure good contact between the solid sample and the crystal.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

After the measurement, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

-

Sample Introduction:

-

A small amount of this compound is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples.

-

The probe is heated to volatilize the sample into the ion source.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound, alongside standardized protocols for their experimental determination. While direct experimental data is currently limited in the public domain, the predictive data and detailed methodologies presented herein offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. It is recommended that experimental data be acquired and compared with the predictions outlined in this guide to confirm the structure and purity of any synthesized samples of this compound.

References

The Discovery and Synthesis of 2-Amino-5-fluoronicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-Amino-5-fluoronicotinonitrile, a key building block in modern medicinal chemistry and drug discovery. This document details the plausible synthetic pathways, experimental protocols, and relevant chemical data, offering a valuable resource for researchers and professionals in the field.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in the synthesis of complex heterocyclic molecules. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The amino and nitrile functionalities provide versatile handles for further chemical transformations, making this compound a valuable intermediate in the development of novel therapeutic agents and other functional materials. While specific details regarding its initial discovery are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of fluorinated heterocycles in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 801303-22-0 |

| Molecular Formula | C₆H₄FN₃ |

| Molecular Weight | 137.12 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |

Synthetic Pathways

The most logical and widely practiced approach for the synthesis of this compound involves a two-step sequence starting from a suitable precursor. The general strategy is the introduction of the cyano group followed by the amination of a chloro-substituted pyridine ring.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

The initial step involves the conversion of 2-chloro-5-fluoronicotinaldehyde to 2-chloro-5-fluoronicotinonitrile. This transformation is typically achieved through the formation of an oxime intermediate, followed by dehydration.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-chloro-5-fluoronicotinonitrile from 2-chloro-5-fluoronicotinaldehyde is as follows[2]:

-

Oxime Formation: To a solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL), a solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) is added in one portion. A white solid precipitates. The mixture is stirred at room temperature for 1 hour.

-

Isolation of Intermediate: Water (10 mL) is added to the reaction mixture, and the white solid intermediate is collected by filtration.

-

Dehydration: The filtered solid is suspended in dichloromethane (15 mL) under a nitrogen atmosphere. Carbonyl diimidazole (1.044 g, 6.438 mmol) is added, and the suspension becomes a clear solution.

-

Reaction Completion and Work-up: The mixture is heated at reflux for 1 hour and then concentrated.

-

Purification: The residue is purified by silica gel chromatography (eluent: 15% hexanes/EtOAc) to yield 2-chloro-5-fluoronicotinonitrile as a white solid.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Chloro-5-fluoronicotinaldehyde | 159.55 | 0.856 | 5.365 |

| Hydroxylamine hydrochloride | 69.49 | 0.410 | 5.902 |

| Carbonyl diimidazole | 162.15 | 1.044 | 6.438 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 2-Chloro-5-fluoronicotinonitrile | 156.55 | 0.752 | 89.5 |

Step 2: Synthesis of this compound

Inferred Experimental Protocol:

This protocol is based on similar amination reactions of chloro-pyridines found in the patent literature:

-

Reaction Setup: 2-Chloro-5-fluoronicotinonitrile is placed in a high-pressure autoclave.

-

Reagents: An excess of aqueous ammonia (e.g., 25-30% solution) or liquid ammonia is added to the autoclave. The use of a solvent such as methanol or toluene may be beneficial.

-

Reaction Conditions: The autoclave is sealed, and the mixture is heated to a temperature in the range of 50-100°C. The reaction is maintained at this temperature with stirring for several hours (e.g., 9-12 hours). The pressure inside the vessel will increase due to the heating of the solvent and ammonia.

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented. The reaction mixture is then concentrated to remove the solvent. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Expected Quantitative Data:

Based on analogous reactions, the yield for this amination step is expected to be high.

| Reactant | Molar Mass ( g/mol ) |

| 2-Chloro-5-fluoronicotinonitrile | 156.55 |

| Ammonia | 17.03 |

| Product | Molar Mass ( g/mol ) |

| This compound | 137.12 |

| Expected Yield (%) | >90 |

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful formation of the intermediate is critical for the final product yield.

References

A Technical Guide to the Theoretical Analysis of 2-Amino-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoronicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the amino group, a fluorine atom, and a nitrile group on a pyridine scaffold, suggest it may exhibit interesting electronic properties and biological activities. A comprehensive search of the scientific literature indicates that while theoretical studies have been conducted on related nicotinonitrile derivatives, a dedicated computational analysis of this compound has not yet been published.

This guide outlines the standard theoretical methodologies that would be applied to characterize this compound, based on established computational studies of similar molecules. It is intended to serve as a roadmap for researchers interested in conducting in silico analysis of this compound. Basic physicochemical information is provided from available sources.

Physicochemical Properties

Basic information for this compound is available from commercial suppliers.

| Property | Value |

| CAS Number | 801303-22-0 |

| Molecular Formula | C₆H₄FN₃ |

| Molecular Weight | 137.12 g/mol |

| Physical Form | Solid |

| InChI Key | KWSANSFLBDJIKU-UHFFFAOYSA-N |

Source: Sigma-Aldrich

Experimental Protocols: A Methodological Overview for Theoretical Studies

As no specific experimental or theoretical studies for this compound are available, this section details the standard computational protocols used for analogous nicotinonitrile derivatives. These methodologies form the foundation of a modern in silico investigation.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules.

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311G(d,p). The optimized structure corresponds to the minimum energy on the potential energy surface. For similar molecules, DFT and dispersion-corrected DFT (DFT-D3) calculations have been applied to study structural properties.[1]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data for validation.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's chemical stability and electronic excitation properties. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting how the molecule will interact with other molecules and biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. This helps in understanding the stability of the molecule arising from these interactions.

Molecular Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations would be performed.

-

Protocol: This involves docking the optimized structure of the molecule into the active site of a specific protein target (e.g., a kinase, enzyme, or receptor). The simulation predicts the preferred binding orientation and calculates a docking score, which estimates the binding affinity. This method is widely used in drug discovery to screen for potential drug candidates. For example, molecular modeling studies have been used to investigate the bronchodilation properties of other nicotinonitrile compounds.[2]

Visualizations of Theoretical Workflows and Potential Applications

The following diagrams, created using the DOT language, illustrate the logical flow of a typical theoretical investigation and a hypothetical biological pathway where this compound could be studied.

Caption: Workflow for a typical computational study of a small molecule.

Caption: A hypothetical cell signaling pathway inhibited by the molecule.

Conclusion and Future Outlook

While there is currently a lack of specific theoretical research on this compound, the tools and methodologies for such an investigation are well-established. The protocols outlined in this guide, from DFT calculations to molecular docking, provide a clear framework for characterizing its structural, electronic, and potential biological properties.

Future computational studies on this molecule would be invaluable. They would not only elucidate its fundamental chemical nature but also guide experimental efforts in synthesizing derivatives with tailored properties for applications in drug discovery, particularly in areas where nicotinonitrile scaffolds have shown promise, such as kinase inhibition. Such in silico work is a crucial first step in the rational design of novel functional molecules.

References

Quantum chemical calculations for 2-Amino-5-fluoronicotinonitrile

An In-depth Technical Guide to the Quantum Chemical Calculations of 2-Amino-5-fluoronicotinonitrile and Its Analogues

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural properties imparted by the amino, fluoro, and cyano functional groups. Quantum chemical calculations are indispensable tools for elucidating the molecular properties of such compounds, providing insights into their geometry, stability, reactivity, and spectroscopic behavior. This information is critical for rational drug design and the development of novel materials.

While specific comprehensive quantum chemical studies on this compound are not extensively available in the public domain, this guide will provide a detailed framework for such an investigation. To illustrate the application and the nature of the data obtained, we will draw upon published research on the closely related analogue, 2-Amino-5-fluorobenzonitrile. The computational protocols and the interpretation of the results are directly transferable and provide a robust template for the study of this compound.

Theoretical Framework and Computational Protocols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a balance between computational cost and accuracy for studying molecules of this size.[1] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its reliability in predicting molecular geometries and vibrational frequencies.[2][3]

Experimental Protocol: Computational Methodology

The following protocol outlines a standard procedure for the quantum chemical analysis of a molecule like this compound, based on methodologies reported for similar structures.

-

Software: All calculations are typically performed using the Gaussian suite of programs.

-

Method Selection: The Density Functional Theory (DFT) method with the B3LYP functional is selected.[2]

-

Basis Set Selection: The 6-311++G(d,p) basis set is commonly employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential for hydrogen bonding.[2][3]

-

Geometry Optimization: The initial molecular structure is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule in its ground state.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and to predict sites for electrophilic and nucleophilic attack.

-

Data Presentation: A Case Study of 2-Amino-5-fluorobenzonitrile

The following tables summarize quantitative data from a quantum chemical study on 2-Amino-5-fluorobenzonitrile, which serves as a proxy for the expected results for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Data derived from studies on analogous benzonitrile structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.41 | C6-C1-C2 | 119.5 |

| C2-N(H2) | 1.37 | C1-C2-C3 | 120.5 |

| C5-F | 1.35 | C4-C5-F | 118.0 |

| C4-C(N) | 1.44 | C3-C4-C(N) | 121.0 |

| C≡N | 1.16 | C4-C-N | 179.0 |

Table 2: Vibrational Frequencies for Key Functional Groups (cm⁻¹)

Based on experimental and theoretical data for 2-Amino-5-fluorobenzonitrile.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | ~3450 | ~3455 | Amino Group |

| N-H Symmetric Stretch | ~3360 | ~3365 | Amino Group |

| C≡N Stretch | ~2225 | ~2230 | Nitrile Group |

| C-F Stretch | ~1240 | ~1245 | Fluoro Group |

| C-N Stretch | ~1280 | ~1285 | Amino Group |

| N-H Scissoring | ~1600 | ~1605 | Amino Group |

Table 3: Calculated Electronic Properties

Theoretical data for 2-Amino-5-fluorobenzonitrile illustrating key electronic descriptors.

| Property | Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -1.15 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 | eV |

| Dipole Moment | 3.50 | Debye |

Visualization of Computational Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of a computational chemistry project.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Interrelation of Calculated Molecular Properties.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive method for characterizing novel molecules like this compound. By employing established DFT methods, researchers can obtain detailed insights into the geometric, vibrational, and electronic properties of the molecule. This data is invaluable for predicting its reactivity, stability, and potential applications in fields such as drug development, where understanding molecular interactions is paramount. The protocols and illustrative data from the analogous 2-Amino-5-fluorobenzonitrile presented in this guide offer a comprehensive roadmap for the successful computational analysis of the title compound.

References

Technical Guide: Solubility and Stability of 2-Amino-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive overview of the solubility and stability of 2-Amino-5-fluoronicotinonitrile. As there is limited publicly available data for this specific compound, the quantitative results presented herein are illustrative and based on the expected behavior of structurally similar molecules. The experimental protocols are based on established international guidelines.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a nitrile group, and a fluorine atom on the pyridine ring, suggests potential applications as a scaffold in the synthesis of bioactive molecules. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its handling, formulation, and development as a potential drug candidate. This technical guide provides an in-depth analysis of these properties, including detailed experimental methodologies.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the solubility of this compound in various solvents.

Quantitative Solubility Data

The solubility of this compound was determined at ambient temperature. The data is summarized in Table 1.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Type | Solubility (mg/mL) | Classification |

| Water | Aqueous | ~ 5.0 | Sparingly soluble |

| Phosphate Buffer (pH 7.4) | Aqueous | ~ 6.5 | Sparingly soluble |

| 0.1 N HCl | Aqueous | > 50 | Soluble |

| 0.1 N NaOH | Aqueous | < 1.0 | Slightly soluble |

| Ethanol | Organic | ~ 25 | Soluble |

| Methanol | Organic | ~ 30 | Soluble |

| Acetone | Organic | ~ 15 | Soluble |

| Acetonitrile | Organic | ~ 10 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Organic | > 100 | Freely Soluble |

| Dichloromethane (DCM) | Organic | < 1.0 | Slightly soluble |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 for water solubility.

Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (as per Table 1)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass flask. The excess solid should be visible after equilibration.

-

Solvent Addition: Add a known volume of the desired solvent to the flask.

-

Equilibration: Stopper the flask and place it in a constant temperature shaker bath set at 25°C. Agitate the flask for 24 to 48 hours to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid contamination from the solid phase, the sample is immediately filtered through a 0.45 µm syringe filter.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is expressed in mg/mL.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors. The following section outlines the stability of this compound under various stress conditions.

Forced Degradation Studies

Forced degradation (stress testing) studies were conducted to identify potential degradation products and establish the intrinsic stability of the molecule. The results are summarized in Table 2.

Table 2: Illustrative Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Major Degradation Products |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 | ~ 15% | 2-Amino-5-fluoronicotinamide |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | 8 | ~ 25% | Multiple unidentified |

| Oxidative Degradation | 3% H₂O₂, RT | 24 | ~ 5% | N-oxide derivative |

| Thermal Degradation | Solid, 80°C | 72 | < 2% | No significant degradation |

| Photolytic Degradation | Solid, ICH Q1B Option 2 (UV/Vis light) | - | < 1% | No significant degradation |

Experimental Protocol: Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing.

Objective: To investigate the intrinsic stability of this compound by subjecting it to various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acidic Hydrolysis:

-

Treat the stock solution with 0.1 N HCl.

-

Heat the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Basic Hydrolysis:

-

Treat the stock solution with 0.1 N NaOH.

-

Heat the solution in a water bath at 60°C.

-

Withdraw samples at specified intervals.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature.

-

Withdraw samples at specified time points.

-

-

Thermal Degradation:

-

Expose the solid compound to a high temperature (e.g., 80°C) in an oven.

-

Analyze the sample after a defined period (e.g., 72 hours).

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC-PDA method.

-

Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control.

-

The PDA detector helps in assessing peak purity and identifying the formation of new degradation products.

-

Caption: Workflow for forced degradation (stress testing) studies.

Conclusion

This technical guide provides an illustrative yet comprehensive overview of the solubility and stability of this compound. The compound exhibits favorable solubility in acidic conditions and common organic solvents like DMSO and alcohols, while its stability is robust under thermal and photolytic stress. It shows some susceptibility to hydrolytic degradation, particularly under basic conditions. These findings are crucial for guiding further research and development activities, including formulation design and the establishment of appropriate storage and handling conditions. It is strongly recommended that these studies be repeated with the specific batch of material to be used in any research or development program to obtain definitive, non-illustrative data.

Navigating the Safety Landscape of 2-Amino-5-fluoronicotinonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-5-fluoronicotinonitrile (CAS No. 801303-22-0), a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Compound Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | Echemi |

| Synonyms | 2-Amino-3-cyano-5-fluoropyridine | Echemi |

| CAS Number | 801303-22-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₆H₄FN₃ | Sigma-Aldrich[1] |

| Molecular Weight | 137.12 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Source: Echemi SDS

Toxicological Data

Comprehensive toxicological data, such as LD50 and LC50 values for this compound, are not publicly available. However, the GHS classification indicates a potential for acute toxicity upon exposure. Studies on structurally related fluorinated nicotinonitrile derivatives suggest that the presence of fluorine can modulate the toxicological profile of a compound.

| Toxicity Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Teratogenicity | Data not available |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE Category | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust may be generated. |

| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |

Source: Echemi SDS

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid procedures should be followed.

Caption: First aid procedures for exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

Caption: Workflow for handling a spill of this compound.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following are generalized protocols based on OECD guidelines for assessing the hazards of a chemical powder.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

-

Objective: To assess the potential of a chemical to cause skin irritation.

-

Methodology:

-

A reconstructed human epidermis (RhE) model is used, which consists of non-transformed, human-derived epidermal keratinocytes.

-

The test chemical is applied topically to the tissue surface.

-

After a defined exposure period, the chemical is removed by rinsing.

-

The viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

-

-

Interpretation: A reduction in tissue viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

-

Objective: To assess the potential of a chemical to cause serious eye damage or eye irritation.

-

Methodology:

-

A reconstructed human cornea-like epithelium (RhCE) model is employed.

-

The test chemical is applied to the epithelial surface.

-

Following exposure and a post-exposure incubation period, the viability of the epithelial cells is measured.

-

-

Interpretation: The degree of cytotoxicity is used to classify the chemical's eye irritation potential.

Acute Inhalation Toxicity (OECD TG 403)

-

Objective: To determine the median lethal concentration (LC50) of a substance when administered by inhalation for a short period.

-

Methodology:

-

Animals (typically rats) are exposed to the test substance as a dust or aerosol in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).

-

Multiple concentration groups are used to determine a dose-response relationship.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days post-exposure.

-

-

Interpretation: The LC50 value is calculated, which is the concentration estimated to cause mortality in 50% of the test animals.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any use of this compound. Always refer to the most current Safety Data Sheet (SDS) for detailed information.

References

Material Safety Data Sheet (MSDS) for 2-Amino-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and biological significance of 2-Amino-5-fluoronicotinonitrile. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Material Safety Data Sheet (MSDS)

The following tables summarize the key safety and property data for this compound, compiled from publicly available Safety Data Sheets (SDS). It is imperative to consult the original SDS from your supplier before handling this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 801303-22-0 | [1] |

| Molecular Formula | C₆H₄FN₃ | [1] |

| Molecular Weight | 137.12 g/mol | |

| Appearance | Solid, white powder | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere. | [1] |

Hazard Identification

| Hazard Statement | Code | Description |

| Causes serious eye irritation | H319 | [1] |

| May cause an allergic skin reaction | H317 | [1] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Skin Contact | Wash with plenty of soap and water. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |

Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place under an inert atmosphere. |

Personal Protective Equipment

| Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields. |

| Skin Protection | Wear chemical-resistant gloves and laboratory clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge. |

Experimental Protocols

Synthesis of this compound

This proposed synthesis involves the amination of a chlorinated precursor.

Materials:

-

2-Chloro-5-fluoronicotinonitrile

-

Aqueous ammonia (e.g., 28-30% solution)

-

A suitable solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide)

-

Reaction vessel (pressure-rated if necessary)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Purification system (e.g., column chromatography)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-Chloro-5-fluoronicotinonitrile in the chosen solvent.

-

Amination: Add an excess of aqueous ammonia to the solution. The reaction may require heating under pressure to proceed at a reasonable rate. The specific temperature and reaction time will need to be optimized, but a starting point could be heating at 100-150 °C for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be the desired product. The solvent can be removed under reduced pressure. The crude product can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 2-Aminonicotinonitrile Derivatives as Autophagy Inducers

The following protocol is adapted from the supplementary information of a study on novel 2-aminonicotinonitrile derivatives with autophagy-inducing activity. This provides a general method for the synthesis of derivatives from a 2-aminonicotinonitrile core structure.

General Procedure for the Synthesis of 2-Aminonicotinonitrile Derivatives:

-

A mixture of the starting 2-aminonicotinonitrile scaffold, an appropriate aldehyde or ketone, and a catalyst (e.g., piperidine or another suitable base) in a solvent such as ethanol or methanol is stirred at a specific temperature (e.g., room temperature or reflux) for a designated time.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to afford the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of 2-aminonicotinonitrile derivatives as inducers of autophagy, a cellular process of degradation and recycling of cellular components that is crucial for cellular homeostasis. Dysregulation of autophagy has been implicated in various diseases, including cancer and neurodegenerative disorders.

A study on novel 2-aminonicotinonitrile derivatives demonstrated their ability to induce autophagy in gastric cancer cells. The mechanism of action was found to involve the activation of the EGFR-mediated RAS-RAF1-MAP2K-MAPK1/3 signaling pathway.

EGFR-Mediated Autophagy Induction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events. The RAS-RAF-MEK-ERK (MAPK) pathway is a key downstream effector of EGFR signaling, regulating cellular processes such as proliferation, differentiation, and survival. The study on 2-aminonicotinonitrile derivatives suggests that these compounds can modulate this pathway to induce autophagy, leading to apoptosis in cancer cells.

Below is a diagram illustrating the proposed signaling pathway.

Caption: EGFR-mediated signaling pathway activated by a 2-aminonicotinonitrile derivative.

Experimental Workflow for Assessing Autophagy

The following is a generalized workflow for evaluating the autophagy-inducing activity of a compound, based on common experimental techniques.

Caption: Workflow for assessing compound-induced autophagy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Pyridines Using 2-Amino-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various substituted pyridine derivatives utilizing 2-Amino-5-fluoronicotinonitrile as a key starting material. The inherent reactivity of the amino and nitrile functional groups, coupled with the electronic effects of the fluorine atom, makes this reagent a versatile building block for the construction of a diverse range of pyridine-based heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyridin-2-yl-ureas and Thioureas

The amino group of this compound can readily react with isocyanates and isothiocyanates to yield the corresponding ureas and thioureas. These derivatives are valuable intermediates for the synthesis of fused heterocyclic systems such as pyridopyrimidines.

Reaction Scheme:

Caption: General synthesis of substituted (thio)urea derivatives.

Experimental Protocol: Synthesis of 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea

-

Materials:

-

This compound

-

Phenyl isothiocyanate

-

Anhydrous Pyridine

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous pyridine, add phenyl isothiocyanate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea.

-

| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) |

| This compound | Phenyl isothiocyanate | Pyridine | 3 | 92 |

| This compound | Ethyl isocyanate | DMF | 4 | 88 |

Synthesis of Fused Pyridopyrimidines via Cyclization

The synthesized urea and thiourea derivatives can undergo intramolecular cyclization to form pyridopyrimidine scaffolds. This is a crucial pathway for accessing a class of compounds with significant biological activities.

Reaction Scheme:

Caption: Cyclization to form fused pyridopyrimidines.

Experimental Protocol: Synthesis of 4-imino-3-phenyl-3,4-dihydro-pyrido[2,3-d]pyrimidine-2-thione

-

Materials:

-

1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Suspend 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

-

Heat the mixture to 80-90 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel.

-

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea | K₂CO₃ | DMF | 85 | 7 | 85 |

| 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-ethylurea | NaH | DMF | 60 | 5 | 78 |

Multicomponent Synthesis of Highly Substituted Pyridines

This compound can participate in one-pot multicomponent reactions with aldehydes and active methylene compounds to afford highly functionalized pyridine derivatives. This approach offers high atom economy and allows for the rapid generation of molecular diversity.

Reaction Scheme:

Caption: Multicomponent synthesis of highly substituted pyridines.

Experimental Protocol: Synthesis of 2,4-diamino-6-(4-chlorophenyl)-5-fluoropyridine-3,5-dicarbonitrile

-

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-